N-tert-butyl-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N-tert-butyl-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that combines a tert-butyl group, a cyclohexyl group, and a sulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butylamine with cyclohexyl isocyanate to form N-tert-butyl-N-cyclohexylurea. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the tert-butyl and cyclohexyl groups contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-N-cyclohexylurea: An intermediate in the synthesis of the target compound.
N-tert-butyl-N~2~-cyclohexyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide: A similar compound with a chlorophenyl group instead of a methylphenyl group.
N-tert-butyl-N~2~-cyclohexyl-N~2~-[(4-nitrophenyl)sulfonyl]glycinamide: A derivative with a nitrophenyl group.
Uniqueness
N-tert-butyl-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of the 4-methylphenylsulfonyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows for diverse applications and interactions, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C19H30N2O3S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C19H30N2O3S/c1-15-10-12-17(13-11-15)25(23,24)21(16-8-6-5-7-9-16)14-18(22)20-19(2,3)4/h10-13,16H,5-9,14H2,1-4H3,(H,20,22) |
InChI Key |
QNZLFIBARQAWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C)C2CCCCC2 |
Origin of Product |
United States |
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